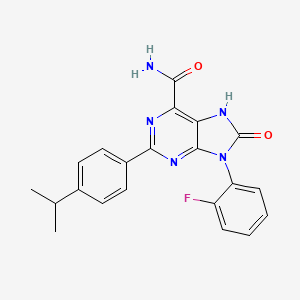![molecular formula C10H14O2 B2632807 Tricyclo[3.3.1.02,7]nonane-6-carboxylic acid CAS No. 2445791-77-3](/img/structure/B2632807.png)
Tricyclo[3.3.1.02,7]nonane-6-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tricyclo[3.3.1.02,7]nonane-6-carboxylic acid is a chemical compound with the molecular formula C10H14O2 and a molecular weight of 166.22 . It is typically stored at room temperature and appears as a powder .
Molecular Structure Analysis
The IUPAC name for this compound is (1R,5S,7S)-tricyclo[3.3.1.0(2,7)]nonane-6-carboxylic acid . The Inchi Code is 1S/C10H14O2/c11-10(12)9-5-1-2-7-6(3-5)4-8(7)9/h5-9H,1-4H2,(H,11,12) .Physical And Chemical Properties Analysis
Tricyclo[3.3.1.02,7]nonane-6-carboxylic acid is a powder that is stored at room temperature . It has a molecular weight of 166.22 .Wissenschaftliche Forschungsanwendungen
Biocatalysis in Microorganisms
Tricyclo[3.3.1.02,7]nonane-6-carboxylic acid has been utilized in studies exploring the biocatalytic oxidation of tricyclic compounds using fungi. For instance, the conversion of this compound into 4axhydroxytricyclo[3.3.1.13.7] decane-1-carboxylic acid with high regioselectivity using Absidia cylindrospora was reported, highlighting the potential of microorganisms as biocatalysts in organic synthesis (Ridyard et al., 1996).
Synthesis of Derivatives from Bicyclo[3,3,1]nonane Intermediates
Research has also been conducted on synthesizing derivatives of tricyclo[3.3.1.02,7]nonane-6-carboxylic acid. For example, the synthesis of meso-trans-2-carboxymethyl-1,3-dimethylcyclohexane-1,3-dicarboxylic acid, a tricarboxylic acid derived from abietic acid, utilized bicyclo[3,3,1]nonane intermediates. This work unambiguously defined the stereochemistry at three adjacent asymmetric centers (Martin et al., 1967).
Structural Studies and Hydrogen Bonding
Structural studies of derivatives of tricyclo[3.3.1.02,7]nonane-6-carboxylic acid have been conducted to understand their molecular configuration. For instance, research on 1,3-adamantanedicarboxylic acid revealed hydrogen-bonded chains of molecules, providing insights into the structural dynamics of these compounds (Glidewell & Ferguson, 1996).
Synthesis of Lycopodium Alkaloids
The compound has been used in the synthesis of key intermediates for Lycopodium alkaloids. A study demonstrated the successful introduction of an amino function on the bridgehead position of the bicyclo[3,3,1]nonane ring system, which was a crucial step in synthesizing these alkaloids (Horii et al., 1968).
Conformational Studies of Bicyclo[3.3.1]nonane Derivatives
Research has been conducted on the conformation of bicyclo[3.3.1]nonane-3α,7α-dicarboxylic acid and its derivatives. Studies involving NMR spectroscopy have provided insights into the conformational preferences of these compounds, which are essential for understanding their chemical behavior (Peters et al., 1975).
Chiroptical Properties and Synthesis of Chiral Compounds
The synthesis of chiral tricyclo[4.3.0.0 3,8 ]nonane-4,5-dione and the study of its chiroptical properties have been carried out. Such research is crucial for developing optically active compounds with potential applications in various fields, including pharmaceuticals and materials science (Butkus et al., 2002).
Safety And Hazards
This compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
tricyclo[3.3.1.02,7]nonane-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c11-10(12)9-5-1-2-7-6(3-5)4-8(7)9/h5-9H,1-4H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTGSMMSRCUWUEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3CC1C(C2C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tricyclo[3.3.1.02,7]nonane-6-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{3-cyclopropylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B2632724.png)
![2-(Methylsulfanyl)-4-(2-naphthyloxy)[1]benzothieno[3,2-d]pyrimidine](/img/structure/B2632725.png)
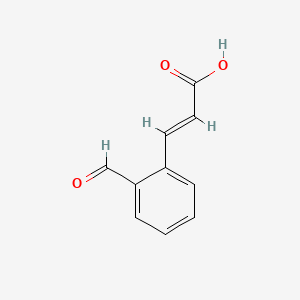

![5-[(2-methoxy-4-methylphenoxy)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B2632734.png)
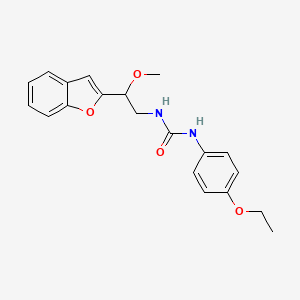
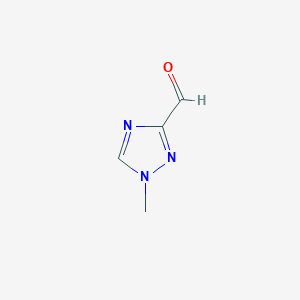
![(E)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-phenylethenesulfonamide](/img/structure/B2632739.png)
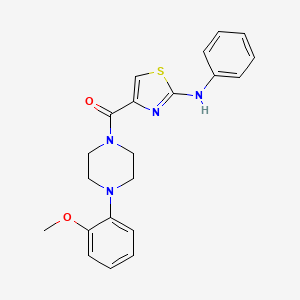
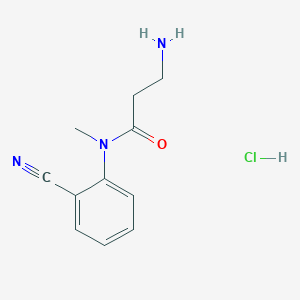
![N-(4-methoxybenzyl)-N'-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]ethanediamide](/img/structure/B2632744.png)


